

ciprofloxacin metabolism and excretion pathways

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Compound Focus: Ciprofloxacin

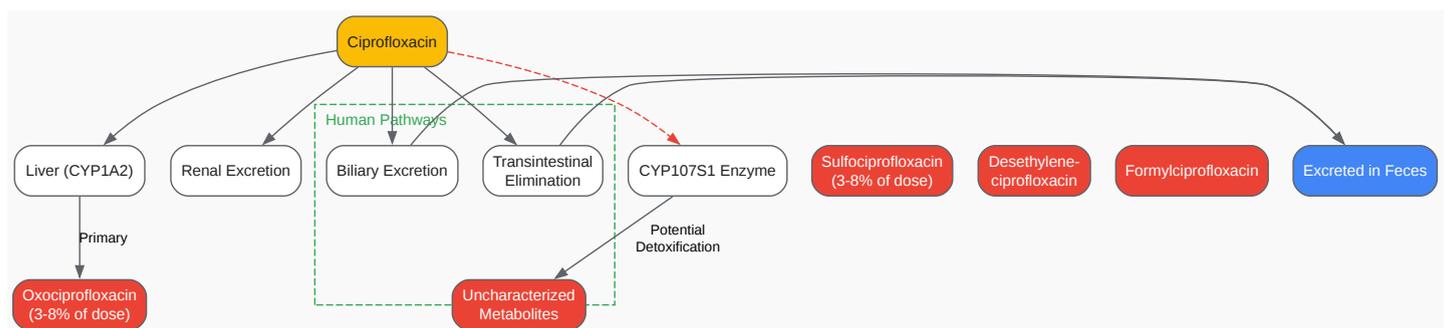
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Metabolic Pathways of Ciprofloxacin

The metabolism and excretion of **ciprofloxacin** involve several systems, summarized in the diagram below.



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The primary routes of **ciprofloxacin** elimination in humans are renal excretion of the unchanged drug and hepatic metabolism [1]. A minor but notable pathway is **transintestinal elimination**, where **ciprofloxacin** is

excreted directly from the circulation into the intestinal lumen [2]. Recent research also describes a potential bacterial metabolism pathway via the *Pseudomonas aeruginosa* CYP107S1 enzyme [3].

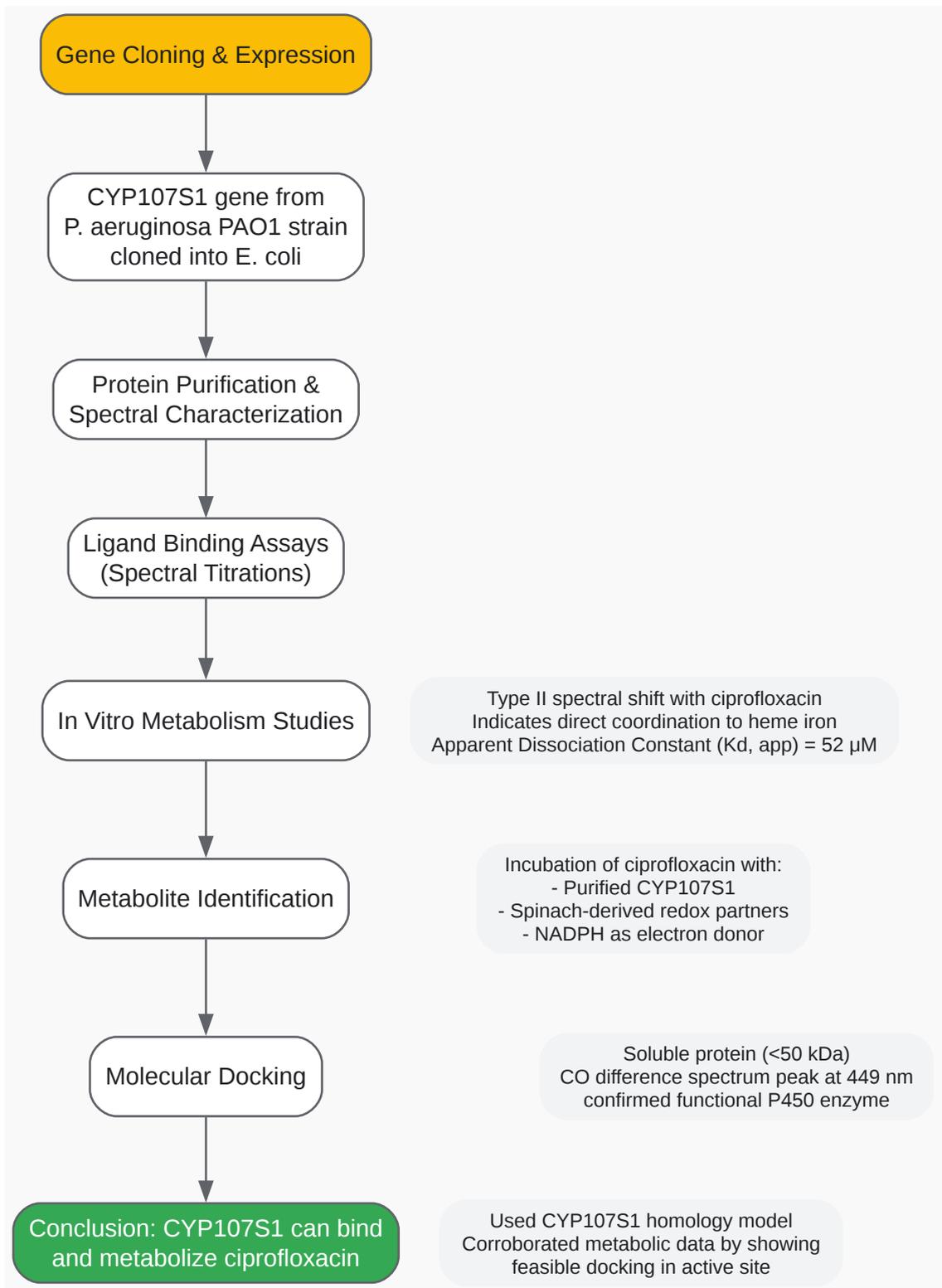
Quantitative Pharmacokinetic Data

The table below summarizes key quantitative parameters for **ciprofloxacin**'s metabolism and excretion.

Parameter	Value	Details & Context
Oral Bioavailability	70-80% [4]	Nearly complete absorption [1].
Protein Binding	20-40% [1]	-
Volume of Distribution	2-3 L/kg [4] [1]	Indicates extensive tissue distribution.
Primary Metabolic Pathway	Hepatic (CYP1A2) [1]	-
Key Metabolites	Oxociprofloxacin, Sulfociprofloxacin, Desethyleneciprofloxacin, Formylciprofloxacin [1]	Four main metabolites; first two account for 3-8% of dose each [1].
Fraction Excreted Unchanged	40-50% in urine [4] [1]	27% of oral dose, 46% of IV dose recovered unchanged in urine [1].
Elimination Half-Life	~4 hours [4] [1]	-
Total Clearance	9.62 mL/min*/kg (IV) [1]	Renal Clearance: 4.42-5.08 mL/min/kg [1].
Non-Renal Clearance	5.21 mL/min*/kg (IV) [1]	Accounts for ~43% of total clearance [5].
Fecal Excretion	20-35% of dose [4]	Via biliary (15% of dose) and transintestinal excretion [1] [2].

Experimental Evidence for Bacterial Metabolism

The discovery that *P. aeruginosa* can metabolize **ciprofloxacin** via its CYP107S1 enzyme is a significant recent development [3]. The experimental workflow used to characterize this is outlined below.



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This research provides a potential explanation for altered pharmacokinetics and treatment resistance in infections, particularly in cystic fibrosis patients with chronic *P. aeruginosa* lung infections [3].

Key Implications for Research and Development

The bacterial metabolism of **ciprofloxacin** has critical implications for therapeutic efficacy and drug development.

- **Localized Drug Inactivation:** Pathogens like *P. aeruginosa* may directly reduce antibiotic concentrations at the infection site, contributing to treatment failure and complicating pharmacokinetic predictions [3].
- **Understanding Treatment Resistance:** This pathway represents a novel, non-genetic resistance mechanism distinct from traditional efflux pumps or target mutations [3].
- **Drug-Drug Interactions:** **Ciprofloxacin** is a known inhibitor of human CYP1A2 [4] [6]. Co-administration with substrates like pentoxifylline requires monitoring, as **ciprofloxacin** can inhibit their metabolism and increase serum levels [7].

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